molecular formula C9H15N3O B13080856 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane

7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane

Cat. No.: B13080856
M. Wt: 181.23 g/mol
InChI Key: MRSFQSIAORHEFW-UHFFFAOYSA-N
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Description

Global Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon. These structures are of immense global significance, forming the backbone of countless natural products and synthetic compounds that are indispensable to human health and technology. rsc.org Their prevalence is particularly notable in medicinal chemistry; a significant portion of all FDA-approved drugs feature a nitrogen-containing heterocyclic core. rsc.org This is due to the unique physicochemical properties imparted by the nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions, crucial for binding to biological targets like enzymes and receptors. rsc.org

Beyond pharmaceuticals, their applications are widespread. They are integral to agrochemicals, including herbicides and fungicides, polymers, and dyes. ias.ac.inorientjchem.org The structural diversity and reactivity of these compounds make them versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. rsc.org

Strategic Importance of Pyrazole (B372694) and 1,4-Oxazepane (B1358080) Ring Systems in Research Disciplines

Pyrazole: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. rsc.orgacademicstrive.com This designation stems from its consistent appearance in molecules exhibiting a wide spectrum of pharmacological activities. ias.ac.inorientjchem.orgacademicstrive.com Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. academicstrive.commdpi.com The structural rigidity and aromatic nature of the pyrazole ring, combined with its capacity for substitution at multiple positions, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. rsc.org Several commercial drugs incorporate the pyrazole moiety, underscoring its therapeutic relevance. ias.ac.in

1,4-Oxazepane: The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms. Compared to pyrazole, the 1,4-oxazepane scaffold is less explored but holds significant strategic importance. As a saturated, flexible seven-membered ring, it can introduce unique three-dimensional conformations, which is a critical factor in molecular recognition by biological targets. nih.gov The incorporation of an oxazepane ring can influence a molecule's polarity, solubility, and metabolic stability. Its derivatives have been investigated for various applications, including as ligands for dopamine (B1211576) receptors, highlighting their potential in neuropharmacology. nih.govacs.org The synthesis of chiral 1,4-oxazepane derivatives is an area of active research, aiming to create stereochemically defined scaffolds for drug development. researchgate.netrsc.org

Articulation of Research Gaps and Motivations for Investigating 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane

A significant research gap exists in the scientific literature concerning hybrid molecules that covalently link a pyrazole ring with a 1,4-oxazepane ring. Specifically, a detailed investigation of this compound is absent from readily available scholarly databases. This lack of information provides a strong motivation for its investigation.

The primary motivation for studying this specific compound is rooted in the principles of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new molecule with potentially enhanced or novel properties. In this case, the well-established therapeutic potential of the pyrazole scaffold is merged with the largely unexplored structural and conformational properties of the 1,4-oxazepane ring. nih.govnih.gov

The investigation is driven by several key questions:

Can the biologically active profile of the pyrazole moiety be effectively modulated by the 1,4-oxazepane ring?

Does the specific linkage between the two rings create a novel three-dimensional shape that can interact with new biological targets or with known targets in a different manner?

Exploring this untapped chemical space is crucial for expanding the library of available heterocyclic compounds and discovering new lead structures for drug development and other applications. numberanalytics.com

Overview of Scholarly Contributions and Prospective Research Avenues for this compound Architectures

Given the novelty of this specific pyrazole-oxazepane hybrid, there are no direct scholarly contributions detailing its synthesis or properties. However, the broader literature on heterocyclic chemistry provides a clear roadmap for future research.

Prospective Research Avenues:

Synthetic Chemistry: A primary research goal would be to develop efficient and scalable synthetic routes to this compound and its analogues. This would likely involve multi-step synthesis, leveraging established methods for constructing both the pyrazole and 1,4-oxazepane rings, followed by a key coupling reaction. mdpi.commdpi.com The development of novel synthetic methodologies would be a significant contribution in itself. numberanalytics.com

Pharmacological Screening: Based on the extensive biological activities of pyrazole derivatives, a comprehensive screening of this new compound is warranted. mdpi.com As illustrated in the table below, pyrazoles have shown promise in a variety of therapeutic areas. Therefore, initial screening should focus on anticancer, anti-inflammatory, and antimicrobial assays.

Table 1: Selected Biological Activities of Pyrazole Derivatives


ActivityExample Pyrazole Derivative ClassObserved EffectReference
AnticancerThiazolyl pyrazole hybridsHigh antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines. rsc.org
Anti-inflammatory1,3,4,5-tetrasubstituted pyrazolesExcellent inhibition (93.80%) of inflammation compared to diclofenac (B195802) sodium. rsc.org
Anti-inflammatoryPyrazole-pyridazine hybridsPotent and selective COX-2 inhibition, with some compounds exceeding the activity of celecoxib.
AnticancerPyrazolo[1,5-a]pyrazin-4(5H)-onesInhibited the growth of A549 and H322 lung cancer cells.

Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, a library of related compounds could be generated to explore SAR. Modifications could include:

Varying substituents on the pyrazole ring.

Altering the substitution pattern on the 1,4-oxazepane ring.

Changing the point of attachment between the two heterocyclic systems. These studies would provide crucial insights into the structural requirements for any observed biological activity. researchgate.net

Computational and Physicochemical Analysis: In silico studies, such as molecular docking, can help predict potential biological targets. rsc.org Experimental determination of key physicochemical properties like solubility, stability, and lipophilicity (logP) will be essential to evaluate the compound's drug-like potential.

The investigation into this compound represents a logical and promising direction in heterocyclic chemistry, offering the potential for the discovery of novel chemical entities with unique properties and functions. rsc.orgmdpi.com

Table 2: Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

7-(2-methylpyrazol-3-yl)-1,4-oxazepane

InChI

InChI=1S/C9H15N3O/c1-12-8(2-5-11-12)9-3-4-10-6-7-13-9/h2,5,9-10H,3-4,6-7H2,1H3

InChI Key

MRSFQSIAORHEFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCNCCO2

Origin of Product

United States

Synthetic Methodologies for 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane and Derived Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the this compound scaffold, the primary strategic disconnections involve separating the two main heterocyclic components and breaking down the more complex 1,4-oxazepane (B1358080) ring.

The most logical initial disconnection is at the carbon-carbon bond linking the pyrazole (B372694) ring to the oxazepane ring. This simplifies the target molecule into two key building blocks: a functionalized 1-methyl-1H-pyrazole synthon and a 1,4-oxazepane synthon with a reactive site at the 7-position.

Further disconnection of the 1,4-oxazepane ring itself can be envisioned through several pathways, typically by cleaving one of the C-N or C-O bonds within the seven-membered ring. This leads to acyclic precursors that can be cyclized in a forward synthesis. For instance, a disconnection at the C7-O bond and the C3-N4 bond would suggest a precursor derived from an amino alcohol and a suitable two-carbon electrophile. This strategic approach allows for modular synthesis, where different pyrazole and oxazepane analogues can be prepared and combined.

Pioneering Synthetic Routes to the 1,4-Oxazepane Heterocyclic Core

The synthesis of seven-membered rings like 1,4-oxazepane is challenging due to unfavorable enthalpic and entropic barriers compared to the formation of five- or six-membered rings. nih.gov Nevertheless, several effective strategies have been developed.

A variety of cyclization methods have been successfully employed to construct the 1,4-oxazepane core. These strategies often involve intramolecular reactions of carefully designed linear precursors.

One notable method is the regio- and stereoselective 7-endo cyclization through haloetherification, which has been used to prepare tetra- and pentasubstituted oxazepanes in good yields. nih.gov Another approach involves a [2+5] cycloaddition reaction between an imine and an anhydride, such as succinic anhydride, to form 1,3-oxazepane-4,7-dione derivatives. researchgate.net Ring-expansion methodologies, such as the Baeyer-Villiger ring-expansion of N-Boc-4-piperidone, provide a route to 1,4-oxazepan-7-ones. researchgate.net More recent developments include catalyst-free, mild synthesis of benzo nih.govrsc.orgoxazepane derivatives through a [6/7 + 1] cascade cyclization triggered by a Brønsted acid. nih.gov

Synthetic StrategyKey Reaction TypePrecursorsReference
Haloetherification7-endo CyclizationUnsaturated Amino Alcohols nih.gov
Ring ExpansionBaeyer-Villiger OxidationSubstituted Piperidones researchgate.net
Cascade Cyclization[6/7 + 1] AnnulationAminomaleimides and N-Alkyl Amines nih.gov
Cycloaddition[2+5] CycloadditionImines and Cyclic Anhydrides researchgate.net

N-Propargylamines have emerged as versatile and powerful building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-oxazepanes. rsc.orgnih.gov These precursors offer high atom economy and can lead to the desired heterocyclic cores in shorter synthetic routes. rsc.org

An interesting approach involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to yield functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org The versatility of N-propargylamines makes them valuable intermediates for creating a diverse range of biologically active compounds, including both 1,4-oxazepane and 1,4-diazepane derivatives. nih.govresearchgate.net

The development of stereocontrolled methods is crucial for producing enantiomerically pure oxazepane derivatives, which is often a requirement for pharmaceutical applications. Several strategies have been developed to control the stereochemistry of the oxazepane ring.

One effective method is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid, which provides access to chiral seven-membered 1,4-benzoxazepines with high enantiocontrol. nih.govacs.org Another approach involves starting from chiral precursors, such as polymer-supported homoserine, to prepare novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.orgresearchgate.net The stereoselectivity in these reactions can be dependent on the substitution pattern of the starting materials. rsc.org Additionally, highly diastereoselective synthesis has been achieved through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines, which proceeds through a ring-opening/nucleophilic addition pathway. nih.gov

Methodologies for the Formation and Functionalization of the 1-Methyl-1H-pyrazole Moiety

The 1-methyl-1H-pyrazole unit is a common scaffold in medicinal chemistry. Its synthesis and subsequent functionalization are well-established, allowing for the introduction of various substituents at different positions of the pyrazole ring.

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.com For the synthesis of a 1-methyl-1H-pyrazole, methylhydrazine is the reagent of choice. This reaction generally yields a mixture of regioisomers, which may require separation. acs.orgenamine.net

Other established protocols include the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. nih.gov For instance, a one-pot procedure for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov

Once the pyrazole ring is formed, it can be further functionalized. N-methylation is a straightforward step if not already accomplished during the initial cyclization. Functional groups can be introduced at various positions of the pyrazole ring. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole allows for the introduction of groups like aldehydes and carboxylic acids. acs.orgresearchgate.net Bromination using N-bromosuccinimide (NBS) is another common functionalization technique. acs.orgenamine.net

Synthesis ProtocolKey ReagentsProduct TypeReference
Cyclocondensation1,3-Dicarbonyl compound + MethylhydrazineSubstituted 1-Methylpyrazoles mdpi.com
1,3-Dipolar CycloadditionDiazo compound + Alkyne/AlkeneSubstituted Pyrazoles nih.gov
From ChalconesChalcone + Phenylhydrazine, followed by oxidationN-Phenylpyrazoles wum.edu.pl
One-pot SynthesisPhenyl hydrazine + Dimethylacetylene dicarboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com

Regioselective Substitution and Derivatization on the Pyrazole Ring

The regioselective functionalization of the 1-methyl-1H-pyrazole ring is a critical step in preparing suitable precursors for linkage to the 1,4-oxazepane moiety. The substitution pattern of the pyrazole ring is heavily influenced by the directing effects of the existing substituents and the reaction conditions employed. For the target compound, functionalization at the C5 position is required.

Electrophilic substitution on a 1-methyl-1H-pyrazole typically occurs at the C4 position due to the electronic properties of the ring. However, to achieve substitution at the C5 position, a directed metallation approach is often necessary. This can be achieved by deprotonation at the C5 position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile. This method allows for the introduction of a variety of functional groups at the C5 position, which can then be used for subsequent coupling reactions.

Alternatively, halogenation of the pyrazole ring can provide a handle for cross-coupling reactions. While direct halogenation of 1-methyl-1H-pyrazole might not be regioselective for the C5 position, a multi-step sequence involving initial functionalization at C4, followed by subsequent manipulation to introduce a leaving group at C5, could be a viable strategy.

A key intermediate for the synthesis of the target molecule would be a 1-methyl-1H-pyrazole derivative with a functional group at the C5 position suitable for coupling, such as a boronic acid, a halide, or a stannane. The synthesis of such precursors is a well-established field in pyrazole chemistry.

Table 1: Potential Regioselective Functionalization Reactions of 1-Methyl-1H-pyrazole for C5-Substitution

Reaction Type Reagents Product Purpose
Directed Ortho-Metalation n-BuLi, then B(OiPr)3 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol (B44631) ester Suzuki Coupling
Halogenation NBS or I2 5-Bromo/Iodo-1-methyl-1H-pyrazole Suzuki, Stille, Buchwald-Hartwig Coupling

Convergent and Divergent Synthetic Pathways for Assembling the this compound System

The assembly of the target molecule can be approached through either convergent or divergent synthetic pathways. A convergent synthesis would involve the separate synthesis of the pyrazole and oxazepane fragments, followed by their coupling in a final step. A divergent approach would start from a common intermediate that is then elaborated to introduce the diversity of the pyrazole or oxazepane moieties.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a highly plausible method for linking the pyrazole and oxazepane rings. nih.govresearchgate.net A likely convergent strategy would involve the coupling of a pre-functionalized 1-methyl-1H-pyrazole with a suitable 1,4-oxazepane derivative.

For instance, a Suzuki-Miyaura coupling could be employed between 1-methyl-1H-pyrazol-5-ylboronic acid and a 7-halo-1,4-oxazepane derivative. Alternatively, a Buchwald-Hartwig amination could form the C-N bond between a 5-halo-1-methyl-1H-pyrazole and the nitrogen atom of the 1,4-oxazepane ring, if the desired linkage is through the nitrogen. Given the nomenclature "this compound," a C-C bond between the pyrazole C5 and the oxazepane C7 is implied.

The synthesis of the required 7-functionalized 1,4-oxazepane precursor would be a key challenge. Synthetic routes to substituted 1,4-oxazepanes have been described, often starting from amino alcohols or related synthons. rsc.org

Heteroannulation reactions, where one ring is formed onto the other, could also be a viable strategy. For example, a suitably substituted pyrazole bearing a side chain could undergo an intramolecular cyclization to form the 1,4-oxazepane ring.

Table 2: Plausible Cross-Coupling Strategies for Pyrazole-Oxazepane Linkage

Coupling Type Pyrazole Substrate Oxazepane Substrate Catalyst/Conditions
Suzuki-Miyaura 1-Methyl-1H-pyrazol-5-ylboronic acid 7-Bromo-1,4-oxazepane Pd(PPh3)4, base
Stille 5-(Tributylstannyl)-1-methyl-1H-pyrazole 7-Iodo-1,4-oxazepane Pd(PPh3)4

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs could be applied to construct the core structure.

For example, an MCR could be designed to assemble a highly functionalized intermediate that could then be cyclized to form the desired pyrazole-oxazepane system. Domino reactions, where a single transformation sets off a cascade of subsequent reactions, could also be employed to build the bicyclic system in a highly efficient manner. These strategies are at the forefront of modern synthetic chemistry and offer significant advantages in terms of step economy and the rapid generation of molecular diversity.

Considerations for Scalable Synthesis and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the production of this compound, a convergent approach using a cross-coupling reaction would likely be the most amenable to scale-up.

Key considerations for process optimization would include:

Starting Material Availability and Cost: The commercial availability and cost of the starting materials, such as substituted pyrazoles and precursors for the oxazepane ring, would be a primary factor.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading would be crucial to maximize yield and minimize side products. The use of hazardous reagents, such as strong organometallic bases, would require careful handling and engineering controls on a large scale.

Solvent Selection: The choice of solvents should prioritize safety, environmental impact (green chemistry principles), and ease of recovery.

Purification: The development of a robust and scalable purification method, such as crystallization or chromatography, would be necessary to obtain the final product with high purity.

Process Safety: A thorough hazard evaluation of all chemical steps and intermediates would be essential to ensure safe operation on a large scale.

By systematically addressing these factors, a synthetic route for this compound could be developed that is not only efficient in the laboratory but also viable for larger-scale production.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane Derivatives

Rational Design and Systematic Structural Modifications of the 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane Scaffold

The rational design of derivatives based on the this compound core would involve systematic modifications of its three key components: the pyrazole (B372694) ring, the oxazepane ring, and the linkage between them. The goal of such modifications is to probe the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Exploration of Substituent Effects on the 1-Methyl-1H-pyrazole Ring

The 1-methyl-1H-pyrazole ring is a crucial component that can significantly influence the pharmacological profile of the molecule. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the methyl group at the N1 position occupies a specific hydrophobic pocket in a target protein. acs.org The substitution pattern on the pyrazole ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. nih.gov

Structure-activity relationship (SAR) studies on various pyrazole-containing compounds have demonstrated that even minor changes to the substituents can lead to significant differences in biological activity. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the aryl ring dramatically impacted their anti-biofilm activity. nih.gov An ortho-fluoro substituent resulted in the highest activity, suggesting a specific steric or electronic interaction at that position is favorable for binding. nih.gov

In the context of this compound, one could envision a systematic exploration of substituents at the C3 and C4 positions of the pyrazole ring.

Table 1: Hypothetical Substituent Effects on the 1-Methyl-1H-pyrazole Ring

PositionSubstituent (R)Expected Impact on ActivityRationale
C3Small alkyl (e.g., -CH₃)Potential increaseFills a small hydrophobic pocket.
C3Halogen (e.g., -Cl, -F)VariableCan alter electronic properties and form halogen bonds.
C3PhenylPotential increase or decreaseMay introduce favorable π-π stacking or steric hindrance.
C4HydrogenBaselineUnsubstituted position.
C4Cyano (-CN)Potential increaseCan act as a hydrogen bond acceptor.
C4Amino (-NH₂)Potential increaseCan act as a hydrogen bond donor.

This table is illustrative and based on general SAR principles for pyrazole derivatives.

Variations and Functionalization of the 1,4-Oxazepane (B1358080) Ring System

The 1,4-oxazepane ring, a seven-membered heterocycle, provides a flexible yet constrained scaffold that can orient substituents in specific three-dimensional arrangements. The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, and the carbon backbone can be functionalized to modulate solubility, metabolic stability, and target engagement. nih.gov

The size and conformation of the oxazepane ring are critical for affinity. nih.gov Studies on related saturated heterocycles have shown that ring expansion or contraction can significantly alter biological activity by changing the spatial relationship of key interacting groups. Functionalization of the oxazepane ring, for instance, by introducing substituents on the carbon atoms or modifying the nitrogen atom, can further refine the molecule's properties.

For example, in a series of 2,4-disubstituted 1,4-oxazepanes acting as dopamine (B1211576) D4 receptor ligands, the nature of the substituent at the 4-position was found to be a key determinant of affinity. nih.gov A p-chlorobenzyl group was identified as being important for activity, highlighting the significance of specific hydrophobic and electronic interactions. nih.gov

Table 2: Hypothetical Variations of the 1,4-Oxazepane Ring

ModificationExamplePotential Effect on PropertiesRationale
N-SubstitutionN-benzylIncreased lipophilicity, potential for new interactionsIntroduces a bulky, aromatic group.
N-SubstitutionN-acylDecreased basicity, potential for hydrogen bondingModulates the electronic properties of the nitrogen.
C-SubstitutionC2-methylIncreased metabolic stability, altered conformationBlocks potential sites of metabolism.
C-SubstitutionC5-hydroxylIncreased hydrophilicity, potential for hydrogen bondingImproves aqueous solubility.

This table is illustrative and based on general principles for the functionalization of saturated heterocycles.

Impact of Linker and Bridging Moieties on Molecular Recognition and Interaction

While the core structure of this compound directly links the two heterocyclic rings, the concept of a "linker" is still relevant in considering the spatial relationship and flexibility between these two key pharmacophoric elements. The direct C-C bond dictates a certain relative orientation, and any modifications that alter this, such as inserting a short alkyl chain or a more rigid group, would fall under the exploration of linker effects.

The pyrazole moiety itself can act as a linker, providing an extended conformation to the molecule. mdpi.com In kinase inhibitors, for example, the pyrazole ring often serves to position other functional groups correctly within the ATP-binding pocket. mdpi.com The rigidity of the pyrazole ring, combined with the flexibility of the oxazepane ring, would create a unique conformational landscape for derivatives of this scaffold.

Introducing a linker, such as an amide or a short carbon chain, between the pyrazole and oxazepane rings would increase the degrees of freedom, allowing the two ring systems to adopt a wider range of relative orientations. This could be beneficial if the target protein has a binding site that requires a more extended or flexible ligand. Conversely, a more rigid linker, such as an acetylene (B1199291) or a small aromatic ring, could lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

Elucidation of Key Pharmacophoric Features and Structural Determinants for Observed Activities

To understand the activity of this compound derivatives, it is essential to identify the key pharmacophoric features and the structural elements that determine their biological effects. This can be achieved through a combination of computational modeling and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjpbr.com For the this compound scaffold, a 2D-QSAR or 3D-QSAR model could be developed once a dataset of analogues with corresponding activity data is available.

A 2D-QSAR model would use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices, to predict activity. A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would use information about the 3D structure and electrostatic and steric fields to build a more sophisticated model. nih.gov

For instance, a QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors successfully developed models that could predict the activity of new compounds. rjpbr.com The models highlighted the importance of certain physicochemical properties for antiviral activity. Similarly, a 3D-QSAR analysis of 1,4-oxazepane derivatives identified regions around the molecule where steric bulk and electrostatic interactions were favorable or unfavorable for dopamine D4 receptor affinity. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis can be performed using computational methods, such as molecular mechanics and quantum mechanics calculations, and experimental techniques like NMR spectroscopy and X-ray crystallography. For example, a study on N,N-disubstituted-1,4-diazepanes, which are structurally related to 1,4-oxazepanes, revealed an unexpected low-energy twist-boat conformation that was stabilized by an intramolecular π-stacking interaction. nih.gov This conformation was proposed to be the bioactive one. nih.gov

For the this compound system, it would be important to investigate the conformational preferences of the oxazepane ring (e.g., chair, boat, twist-boat) and the rotational barrier around the bond connecting the pyrazole and oxazepane rings. This would provide insights into the spatial arrangement of the key pharmacophoric features and guide the design of new, conformationally constrained analogues with potentially improved activity and selectivity.

Lack of Publicly Available Research Data on this compound Derivatives

Following a comprehensive search of publicly accessible scientific literature, databases, and patent repositories, no specific research was found detailing the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) investigations for derivatives of the chemical compound This compound .

Consequently, it is not possible to provide an article that adheres to the requested structure, which requires detailed research findings on the following topics for this specific compound:

Structure-Property Correlations Relevant to Advanced Applications (Excluding specific physical properties of the compound itself)

Influence of Structural Modifications on Material Compatibility and Performance

The search for scholarly articles did not yield any studies presenting data tables or detailed findings related to the spectroscopic or material properties of derivatives of this compound. While extensive research exists on the broader classes of pyrazole and oxazepane derivatives, the specific compound and its analogues as requested are not documented in the available literature. Therefore, the construction of a scientifically accurate and authoritative article based on the provided outline cannot be fulfilled at this time.

Molecular Mechanisms and Interactions of 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane Derivatives

Investigation of Molecular Target Engagement and Receptor Interactions

The interaction of pyrazole (B372694) derivatives with biological targets is dictated by the specific substitutions on the pyrazole ring, which influence the compound's affinity, selectivity, and mode of action.

Derivatives built upon the pyrazole core have demonstrated high binding affinity and significant selectivity for a diverse range of biological targets, including G protein-gated inwardly rectifying potassium (GIRK) channels and monoamine oxidase (MAO) enzymes. For instance, a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides were identified as potent and efficacious activators of GIRK1/2 channels. nih.gov Attaching a 3-methyl-1-cyclohexylpyrazole group to a tetrazole scaffold resulted in a compound with an EC50 of 96 nM for GIRK1/2 activation, showing a threefold preference over GIRK1/4 channels. nih.gov

Similarly, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized as highly potent and selective inhibitors of MAO isoforms. acs.org Certain compounds in this series exhibit Ki values in the low nanomolar range for both MAO-A and MAO-B, although modifications can tune the selectivity significantly. acs.org For example, separating the enantiomers of one chiral compound tripled its selectivity for MAO-A. acs.org This highlights how stereochemistry and substitutions on the pyrazole framework are critical for achieving precise target engagement.

Table 1: Binding Affinity and Activity of Pyrazole Derivatives on Biological Targets
Derivative ClassTargetAffinity/Activity MetricValueReference
(3-methyl-1-cyclohexylpyrazol-5-yl)acetamideGIRK1/2 ChannelEC5096 nM nih.gov
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydropyrazoleMAO-AKi4 - 27 nM acs.org
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydropyrazoleMAO-BKi1.5 - 50 nM acs.org
Pyrazolyl-thioacetamideDapEIC5017.9 µM nih.gov

Beyond binding to the primary (orthosteric) site of a receptor, pyrazole derivatives have been successfully developed as allosteric modulators. These molecules bind to a secondary (allosteric) site, inducing conformational changes that modify the receptor's response to its endogenous ligand. For example, specific series of pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs) and metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). nih.gov A trisubstituted pyrazole was found to have a pEC50 value of 7.11 as a PAM for nAChRs, significantly enhancing the receptor's response to the agonist choline. nih.gov This mode of action suggests that the binding of the pyrazole derivative stabilizes a receptor conformation that has a higher affinity for the endogenous agonist or is more readily activated.

The pyrazole nucleus is a common feature in numerous enzyme inhibitors, targeting a wide variety of enzyme classes through different mechanisms. Kinetic studies have been crucial in defining their mode of action. For example, pyrazole itself is a well-characterized competitive inhibitor of alcohol dehydrogenase, with a reported Ki value of 10.05 µM. researchgate.net This indicates that it competes with the substrate (1-butanol) for binding to the enzyme's active site. researchgate.net

More complex pyrazole derivatives have been designed as potent inhibitors for therapeutic applications. A series of pyrazole-based compounds were developed as competitive inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, with the most potent analog showing an IC50 of 17.9 µM and a Ki of 17.3 µM. nih.gov Other derivatives have shown potent inhibition of carbonic anhydrase isoforms (hCA I and II) and butyrylcholinesterase. researchgate.nettandfonline.com The inhibitory activity of these compounds is often highly dependent on the substituents, which form key interactions with amino acid residues in the enzyme's active site.

Table 2: Enzyme Inhibition by Pyrazole Derivatives
Derivative ClassEnzyme TargetInhibition MetricValueMechanismReference
PyrazoleAlcohol DehydrogenaseKi10.05 µMCompetitive researchgate.net
Pyrazolyl-thioacetamideDapE (bacterial)Ki17.3 µMCompetitive nih.gov
1-Thiocarbamoyl-dihydropyrazoleMAO-AKi4 - 27 nM- acs.org
1-Thiocarbamoyl-dihydropyrazoleMAO-BKi1.5 - 50 nM- acs.org
Substituted PyrazolehCA IKi5.13 - 16.9 nM- tandfonline.com
Substituted PyrazolehCA IIKi6.25 - 12.8 nM- tandfonline.com
Polypyrazolic LigandButyrylcholinesterase-Selective Inhibition- researchgate.net

Cellular and Subcellular Studies of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane Derivatives

Understanding the effects of these derivatives within a cellular context is essential to bridging their molecular interactions with their ultimate biological function.

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. This property, however, can be a significant challenge in drug development. For instance, while pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) were identified with favorable in-vitro properties, their development was hampered by poor cellular uptake, limiting their clinical utility. mdpi.com This underscores the importance of optimizing the physicochemical properties of pyrazole derivatives, such as lipophilicity and hydrogen bonding capacity, to ensure adequate membrane permeability and accumulation at the site of action. Detailed studies on the intracellular distribution of these compounds are less common but are vital for understanding their full mechanism of action.

Once inside the cell, pyrazole derivatives can modulate a variety of fundamental cellular processes and signaling pathways, often leading to profound physiological outcomes such as cell cycle arrest and apoptosis.

Androgen Receptor (AR) Signaling: A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were found to inhibit the growth of prostate cancer cell lines. nih.gov One lead compound completely blocked the expression of Prostate-Specific Antigen (PSA), a key downstream target of the AR signaling pathway, demonstrating the ability of this scaffold to interfere with hormone-driven cancer progression. nih.gov

Apoptosis and Cell Cycle Control: Certain pyrazole derivatives have been shown to be potent inducers of apoptosis. A compound known as PTA-1 induces apoptosis in triple-negative breast cancer cells by activating caspases 3 and 7 and causing DNA fragmentation. nih.gov Further investigation revealed that PTA-1 also arrests cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.net The mechanism was traced to the inhibition of tubulin polymerization, which disrupts the mitotic spindle and triggers cell cycle arrest and subsequent cell death. nih.gov Other pyrazole derivatives have been designed to directly inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53 and the induction of DNA damage. rsc.org

Mitochondrial Respiration: The 1-methyl-1H-pyrazole-5-carboxamide chemotype has also been linked to the inhibition of cellular respiration. Studies showed a dose-dependent inhibition of mitochondrial respiration in rat hepatocytes, suggesting that this class of compounds can directly interfere with cellular energy metabolism, a mechanism that could contribute to their cytotoxicity. tcgls.com

Kinase Signaling Pathways: The pyrazole scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have been created to potently and selectively inhibit cyclin-dependent kinases (CDKs), such as CDK16. mdpi.com Inhibition of CDK16 by a pyrazole-based compound led to a G2/M phase cell cycle arrest and induced apoptosis, demonstrating a direct link between target engagement and a specific cellular outcome. mdpi.com

Exploration of Antiproliferative or Modulatory Effects on Cellular Phenotypes

Derivatives of pyrazole, a core component of the this compound structure, have demonstrated a range of antiproliferative activities across various cancer cell lines. Research into pyrazoline-based compounds, for instance, has identified molecules with notable cytotoxic effects against human lung adenocarcinoma (A549) cells. mdpi.com In one study, a series of pyrazoline derivatives were evaluated, with some compounds exhibiting more significant cytotoxic effects than others, suggesting that specific substitutions on the pyrazoline ring are crucial for their anticancer activity. mdpi.com

Similarly, other pyrazole-containing hybrids have shown potent and selective antiproliferative activity against breast cancer (MCF7), melanoma (B16F10), and cervical cancer (HeLa) cell lines. mdpi.com The inhibitory concentrations (IC50) for some of these compounds were in the low micromolar range, indicating significant potency. mdpi.com Notably, certain derivatives displayed minimal cytotoxicity towards non-cancerous cell lines, highlighting a degree of selectivity that is a desirable characteristic for potential therapeutic agents. mdpi.com

The mechanism of action for some of these pyrazole derivatives involves the inhibition of key cellular processes such as tubulin polymerization. mdpi.comnajah.edu By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. For example, some pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been shown to inhibit tubulin polymerization in a dose-dependent manner by binding to the colchicine (B1669291) site on tubulin. mdpi.com Furthermore, pyrazoline-based derivatives have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy. rsc.org

The table below summarizes the antiproliferative activities of various pyrazole derivatives against different cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound Type Cell Line IC50 (µM) Reference
Benzimidazole-pyrazole hybrid A549, HeLa, HepG2, MCF7 0.15–0.33 mdpi.com
Pyrazole Derivative MCF7 1.3 mdpi.com
Pyrazole Derivative B16F10 6 mdpi.com
Pyrazole Derivative HeLa 5.5 mdpi.com
Pyrazolo[1,5-a]pyrimidine analog HeLa, MCF7, A549, HCT116, B16F10 0.0248 and 0.028 mdpi.com
Phenylpyrazolodiazepin-7-one derivative A375P, U937 0.06 and 0.43 nih.gov
Pyrazoline derivative A549 138.63 (µg/mL) mdpi.com
Pyrazoline-based derivative EGFR-TK, HER2 0.126 and 0.061 rsc.org

Biophysical Techniques for Probing Molecular Interactions

To understand the molecular basis of the biological activities of this compound derivatives, various biophysical techniques can be employed. These methods provide detailed insights into the binding affinity, thermodynamics, and kinetics of ligand-protein interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the heat changes that occur during a binding event. It is considered a gold-standard method for characterizing the direct binding of a small molecule to its target protein. mdpi.com ITC allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This comprehensive thermodynamic profile can be crucial for understanding the driving forces behind the binding of this compound derivatives to their biological targets. For instance, in the discovery of small molecule inhibitors, ITC is used as a robust and sensitive secondary screening method to minimize false positives and negatives. mdpi.com

Surface Plasmon Resonance (SPR) is another valuable biophysical technique for studying molecular interactions in real-time. SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. This allows for the label-free detection of ligand binding and the determination of kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. The real-time nature of SPR provides a detailed view of the binding kinetics, which is complementary to the thermodynamic data obtained from ITC.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for studying ligand-protein interactions at an atomic level. nih.govnih.govspringernature.com It can provide information on binding affinity, the structure of the binding site, and the dynamics of the interaction. nih.gov

One common NMR technique is chemical shift perturbation (CSP) or chemical shift mapping. nih.gov In this experiment, a spectrum of the target protein (often 1H-15N HSQC) is recorded in the absence and presence of the ligand. nih.gov Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the location of the binding site on the protein. nih.gov

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly useful for screening and for studying weak interactions. nih.govspringernature.com In STD NMR, saturation is transferred from the protein to the bound ligand, allowing for the identification of the binding epitope of the ligand. WaterLOGSY utilizes the transfer of magnetization from bulk water to the ligand through the protein to detect binding. nih.gov These techniques are valuable for confirming direct interaction and for characterizing the binding mode of derivatives of this compound.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and molecular modeling studies focused solely on the chemical compound This compound are not available in published research. Consequently, it is not possible to provide a detailed, data-driven article that adheres to the specific structural and content requirements of the user's request at this time.

The field of computational chemistry extensively utilizes methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict the properties and behavior of molecules. nih.govnih.govnih.gov These techniques are routinely applied to novel chemical entities in drug discovery and materials science to understand electronic structures, reaction mechanisms, conformational flexibility, and interactions with biological targets. nih.govnih.govresearchgate.net

For many pyrazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry, numerous computational studies have been published. nih.govjcsp.org.pkresearchgate.net These studies often explore:

Quantum Chemical Calculations: Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, molecular electrostatic potential maps to identify sites for electrophilic and nucleophilic attack, and simulation of spectroscopic data (like NMR and IR) to support structural characterization. nih.govjcsp.org.pkmdpi.com

Molecular Dynamics Simulations: Investigation of the conformational landscape of the molecule, the stability of its complexes with proteins, and the dynamics of their interactions over time. nih.govresearchgate.net

Binding Affinity Predictions: Calculation of the free energy of binding to a biological target, which is a critical parameter in assessing the potential potency of a drug candidate. nih.gov

Computational Design: Employment of ligand-based and structure-based approaches to design new molecules with improved activity and selectivity profiles. nih.govnih.gov

While these methodologies are well-established and widely applied to the broader class of pyrazole-containing molecules, the specific application of these detailed computational analyses to This compound has not been documented in the accessible scientific literature. The synthesis and basic characterization of related pyrazole structures are noted in various contexts, but in-silico research detailing their electronic properties, dynamic behavior, and potential as ligands in computational design studies is absent. mdpi.comresearchgate.netbldpharm.com

Therefore, an article detailing the computational chemistry and molecular modeling of This compound with specific data tables and research findings as requested cannot be generated without deviating from the principles of scientific accuracy and strict adherence to the specified compound. This molecule represents an area where future computational research could provide valuable insights into its physicochemical properties and potential applications.

Computational Chemistry and Molecular Modeling of 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane Systems

Ligand-Based and Structure-Based Computational Design Approaches

Molecular Docking and Scoring for Predicted Target Interactions

No information is available in the public domain regarding molecular docking studies performed with 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane. This type of research would involve simulating the interaction of the compound with various protein targets to predict binding affinity and mode, which has not been reported.

Virtual Screening and De Novo Design of Novel Analogues

There are no findings from virtual screening campaigns that have used the this compound scaffold to identify new compounds. Similarly, no literature was found on the use of this specific molecule as a basis for the de novo design of novel analogues.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding in vivo human data)

Computational predictions of the ADME properties for this compound have not been published. Such studies would typically involve using computational models to estimate pharmacokinetic parameters, but this data is not available.

Advanced Research Applications and Potential Translational Avenues for 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane Scaffolds

Contributions to Agrochemical Chemistry Research

The pyrazole (B372694) ring is a well-established pharmacophore in the agrochemical industry, present in numerous commercial herbicides, insecticides, and fungicides. nih.govresearchgate.netroyal-chem.com The fusion of this proven scaffold with the seven-membered 1,4-oxazepane (B1358080) ring offers new avenues for creating crop protection agents with potentially novel modes of action and improved efficacy.

Design and Development of Next-Generation Crop Protection Agents

The development of novel agrochemicals is driven by the need to overcome resistance and improve safety profiles. Pyrazole derivatives have a long history of application in this sector, forming the core of many pesticides. nih.govroyal-chem.com The introduction of a 1,4-oxazepane scaffold, a three-dimensional and less common heterocyclic structure in agrochemicals, could lead to compounds with altered physical properties, such as solubility and stability, and new interactions with biological targets. acs.org For instance, pyraclostrobin, a prominent fungicide, features a pyrazole ring and is used to control diseases in vegetables and fruit trees. royal-chem.com By modifying the core pyrazole structure with a 1,4-oxazepane group, researchers can explore new chemical space to design next-generation fungicides, insecticides, and herbicides that may evade existing resistance mechanisms. nih.govresearchgate.net

Exploration of Bioactivity against Agricultural Pests and Pathogens

Research into pyrazole derivatives has consistently demonstrated a broad spectrum of biological activities against agricultural threats. researchgate.netresearchgate.net Studies have shown that specific pyrazole compounds exhibit potent fungicidal and insecticidal properties. For example, certain pyrazole derivatives have shown high efficacy against pathogenic fungi like Gaeumannomyces graminis var. tritici, which causes take-all disease in wheat, with some compounds achieving inhibition rates comparable to commercial fungicides like pyraclostrobin. nih.gov Similarly, fluorinated pyrazole derivatives have demonstrated notable antifungal activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com In the realm of insecticides, the introduction of halopyrazole groups into natural product scaffolds like matrine (B1676216) has been shown to dramatically increase insecticidal activity against pests such as Plutella xylostella. mdpi.com The 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane scaffold is a promising candidate for developing new agents targeting a wide array of plant pathogens and pests.

Compound ClassTarget OrganismObserved Bioactivity
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. tritici>90% inhibition at 50 µg/mL. nih.gov
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineValsa mali>85% inhibition at 50 µg/mL. nih.gov
Fluorinated pyrazole aldehydesMacrophomina phaseolinaUp to 70.37% inhibition. mdpi.com
Halopyrazole matrine derivativesPlutella xylostella (Diamondback moth)Up to 100% corrected mortality at 1.0 mg/mL. mdpi.com
Halopyrazole matrine derivativesSpodoptera frugiperda (Fall armyworm)Up to 100% corrected mortality at 1.0 mg/mL. mdpi.com

Applications in Materials Science and Polymer Chemistry

Both pyrazole and 1,4-oxazepane scaffolds are gaining attention in materials science for their potential to create functional materials with unique properties. royal-chem.comresearchgate.netresearchgate.net The combination of these two rings could lead to novel monomers and building blocks for advanced polymers and supramolecular structures.

Development of Functional Polymeric Materials with Tunable Properties

The 1,4-oxazepane ring is a valuable scaffold for creating functional and biodegradable polymers. nih.gov Specifically, N-acylated poly(amino esters) can be synthesized through the ring-opening polymerization of 1,4-oxazepan-7-one (B12977673) monomers, yielding polymers with controlled molar masses and narrow dispersities. nih.gov This method allows for the introduction of various functional groups, creating polymers with tailored properties. Furthermore, chiral 1,4-oxazepanes can be synthesized using polymer-supported methodologies, highlighting the synergy between the oxazepane scaffold and polymer chemistry. researchgate.netrsc.org The pyrazole moiety also finds use in the development of materials like conductive polymers. royal-chem.com Integrating the 7-(1-methyl-1H-pyrazol-5-yl) group into an oxazepane monomer could produce polymers with novel electronic, thermal, or biodegradable characteristics suitable for specialized applications.

Role in Coordination Chemistry and Catalysis Research

The pyrazole nucleus is a cornerstone in coordination chemistry due to the ability of its two adjacent nitrogen atoms to act as effective ligands for a wide range of metal ions. nih.govresearchgate.net This property allows for the creation of diverse coordination complexes with varying geometries and nuclearities. researchgate.net Pyrazole-based ligands are integral to the synthesis of coordination polymers and MOFs, which have significant potential in heterogeneous catalysis, gas separation, and sensing. digitellinc.com

The amphiprotic nature of the pyrazole ring—containing both a Brønsted acidic NH group and a basic nitrogen atom—gives it a rich coordination chemistry. nih.gov These ligands can coordinate to metals as neutral molecules or as deprotonated pyrazolate anions, which can bridge multiple metal centers. nih.govresearchgate.net This versatility allows for the construction of complex structures, including pincer-type complexes that have shown utility in catalysis. nih.gov The incorporation of the 1,4-oxazepane ring could introduce additional coordination sites (the oxygen and nitrogen atoms) and conformational flexibility, potentially leading to the formation of novel catalysts with unique substrate selectivity and reactivity. The resulting metal complexes could find applications in areas such as oxidation catalysis and the development of models for metalloenzymes. bohrium.com

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. The efficacy of this process hinges on the design of chiral ligands that coordinate to a metal center and create a chiral environment to direct the stereochemical outcome of a reaction. nih.gov The this compound scaffold is a promising candidate for developing novel chiral ligands due to the synergistic properties of its two constituent heterocyclic rings.

The 1,4-oxazepane moiety can be synthesized from chiral precursors, embedding stereocenters into the ligand's backbone. rsc.orgresearchgate.net This rigid, yet conformationally flexible, seven-membered ring can establish a well-defined spatial arrangement around a metal center. The pyrazole ring, with its two adjacent nitrogen atoms, serves as an excellent coordination unit for a wide range of transition metals. The combination of the chiral oxazepane backbone and the pyrazole's strong coordinating ability can lead to the formation of effective P,N or N,N-type ligands. rsc.org These ligands could be particularly effective in reactions where precise control of the metal's coordination sphere is crucial for high enantioselectivity.

Table 1: Potential Asymmetric Reactions for Pyrazolyl-Oxazepane Ligands This table is illustrative and based on reactions where similar chiral N,N and P,N ligands have proven effective.

Reaction Type Metal Catalyst Potential Product Enantioselectivity with Similar Ligands
Asymmetric Hydrogenation Rh, Ir, Ru Chiral Alcohols, Amines Up to 99% ee
Asymmetric Allylic Alkylation Pd, Ir Chiral Alkenes Up to 99% ee
[3+2] Cycloaddition Ni, Cu Chiral Heterocycles Up to 99% ee acs.org
Asymmetric C-H Activation Pd, Rh Chiral Biaryls High ee values reported

The modular nature of the scaffold would allow for systematic tuning of both steric and electronic properties. Modifications to the substituents on either the pyrazole or oxazepane ring could fine-tune the ligand's properties to optimize catalytic activity and enantioselectivity for specific transformations.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising for applications in gas storage, separation, and catalysis. researchgate.net Pyrazole-based ligands are frequently employed in MOF synthesis due to the ability of the pyrazole ring's nitrogen atoms to form robust coordination bonds with metal centers, leading to highly stable framework structures. acs.orgrsc.org

The this compound molecule is a promising candidate for a versatile MOF linker. It can coordinate to metal centers in several ways:

Bidentate Coordination: The two adjacent nitrogen atoms of the pyrazole ring can chelate to a single metal ion or bridge between two different metal centers.

Multimodal Coordination: The nitrogen and oxygen atoms of the oxazepane ring can also participate in coordination, allowing the ligand to bridge multiple metal centers and form complex, three-dimensional networks.

The flexibility of the oxazepane ring could also impart dynamic properties to the resulting MOF, allowing the framework to respond to external stimuli such as guest molecules. Furthermore, the incorporation of a chiral oxazepane unit could lead to the formation of homochiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis. The ability to tailor the organic ligand is a key feature in designing MOFs for specific applications like gas separations, sensing, and catalysis. digitellinc.com

Table 2: Characteristics of Pyrazolate-Based MOFs and Potential for Oxazepane Inclusion

MOF System Metal Ion Key Feature Potential Application Role of Pyrazolyl-Oxazepane Scaffold
Zn-Pyrazolate Zn(II) Open metal sites, high stability Iodine capture from water rsc.org Introduce additional binding sites (O, N) for enhanced guest affinity.
Co-Bis-pyrazole Co(II) Magnetic properties acs.org Spintronics, Magnetic Sensing Modulate magnetic coupling between metal centers.
Al-Pyrazole Dicarboxylate Al(III) High water stability, active sites Selective formaldehyde (B43269) capture researchgate.net Introduce chirality for enantioselective guest recognition.
Ni-Pyrazole/Sulfonate Ni(II) Proton conductivity acs.org Proton Exchange Membranes Modify pore environment and flexibility.

Utility in Chemosensing and Diagnostic Probe Development

The field of chemosensing relies on the design of molecules (probes) that can selectively bind to a specific analyte (ion or molecule) and produce a measurable signal, such as a change in color or fluorescence. rsc.org The structural features of this compound make it an excellent platform for the development of such probes.

Design of Selective Recognition Elements for Ions and Biomolecules

The core function of a chemosensor is molecular recognition, which is the selective binding of the sensor to its target analyte. The pyrazolyl-oxazepane scaffold contains multiple heteroatoms (three nitrogen atoms and one oxygen atom) that are Lewis basic and can act as coordination sites for metal ions. nih.gov The specific spatial arrangement of these atoms can create a binding pocket that is selective for cations of a particular size and charge, similar to how crown ethers selectively bind alkali metal ions. nih.govacgpubs.org

For example, the bidentate N-N motif of the pyrazole ring is a well-established binding site for various transition metal ions, including Cu(II), Zn(II), and Fe(III). nih.govrsc.org The oxazepane ring introduces additional potential binding sites (N and O), which could enhance both the affinity and selectivity for a target ion. By modifying the scaffold, it is possible to pre-organize these binding sites to create a receptor that is highly selective for a specific ion. Beyond simple ions, the scaffold could be functionalized with hydrogen-bond donors or acceptors to facilitate the selective recognition of neutral biomolecules or specific anions. colab.ws

Development of Fluorescent Probes for Chemical and Biological Sensing

Fluorescent probes are powerful tools for detecting analytes in chemical and biological systems due to their high sensitivity and the ability to perform real-time imaging. mdpi.com While the this compound scaffold itself is not inherently fluorescent, it can serve as the recognition component of a fluorescent probe in a receptor-spacer-fluorophore design.

In this design, the pyrazolyl-oxazepane unit acts as the receptor that selectively binds the analyte. This receptor is covalently linked to a fluorophore (a molecule that emits light). The binding event at the receptor site modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. Pyrazole derivatives are known to be excellent scaffolds for creating fluorescent probes for a wide range of analytes. wordpress.comnih.gov

A common mechanism for signal transduction is Photoinduced Electron Transfer (PET). In a PET sensor, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a cation, its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is restored. The combination of the pyrazole and oxazepane rings offers a rich platform for designing selective binding sites that can be integrated into sophisticated fluorescent sensing systems for applications in environmental monitoring and cellular imaging. nih.govnih.gov

Table 3: Examples of Analytes Detected by Pyrazole-Based Fluorescent Probes

Probe Type Analyte Detected Typical Signal Limit of Detection (LOD)
Pyrazole-Pyridine Conjugate Al(III) Fluorescence "Turn-on" Nanomolar (nM) range nih.gov
Pyrazole-Pyrazoline Hybrid Fe(III) Fluorescence "Turn-off" 3.9 x 10⁻¹⁰ M researchgate.net
Pyrene-Pyrazole Conjugate Hg(II) Ratiometric Change Nanomolar (nM) range nih.gov
Coumarin-Pyrazolone Hybrid Cr(III) Fluorescence "Turn-on" Nanomolar (nM) range nih.gov
Pyrazoline-based probe Glutathione (GSH) Fluorescence "Turn-on" Sub-micromolar (µM) range

Challenges and Future Research Directions in 7 1 Methyl 1h Pyrazol 5 Yl 1,4 Oxazepane Chemistry

Addressing Synthetic Complexity and Enhancing Synthetic Efficiency for Novel Analogues

The synthesis of novel analogues of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane presents considerable challenges. The construction of the 1,4-oxazepane (B1358080) ring, a seven-membered heterocycle, is often less straightforward than that of more common five- or six-membered rings due to entropic factors. rsc.orgrsc.org Moreover, achieving specific stereochemistry within the oxazepane ring can be a formidable task, often resulting in mixtures of diastereomers that are difficult to separate. rsc.orgrsc.org The regioselective linkage of the substituted pyrazole (B372694) ring to the oxazepane core adds another layer of complexity. Alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers, necessitating careful control of reaction conditions to ensure the desired connectivity. nih.gov

Future research will likely focus on developing more efficient and stereoselective synthetic routes. This could involve the use of novel catalysts, chiral auxiliaries, or polymer-supported synthesis to simplify purification and improve yields. rsc.orgrsc.org The development of multi-component reactions, where several starting materials are combined in a single step to form the desired product, could also significantly enhance synthetic efficiency.

Advancements in High-Throughput Screening and Lead Optimization Methodologies

Once novel analogues of this compound are synthesized, high-throughput screening (HTS) will be crucial for identifying promising drug candidates. HTS allows for the rapid testing of large numbers of compounds against a specific biological target. chemmethod.com For pyrazole-containing compounds, HTS has been successfully employed to identify inhibitors of key enzymes implicated in diseases like cancer. chemmethod.com

Future advancements in this area will likely involve the use of more sophisticated screening platforms, such as high-content screening (HCS), which can provide more detailed information about a compound's effects on cellular morphology and function. Additionally, the integration of computational methods with experimental screening can help to prioritize compounds for synthesis and testing, thereby accelerating the lead optimization process. chemmethod.com Lead optimization, the process of modifying the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties, will benefit from these advanced screening methodologies.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

Predict the biological activity of novel analogues: By training algorithms on existing data for pyrazole and oxazepane derivatives, it may be possible to predict the therapeutic potential of new compounds before they are even synthesized. nih.gov

Design novel compounds with desired properties: Generative AI models can be used to design new molecules with optimized properties, such as improved binding affinity for a specific target or better drug-like characteristics. elsevier.com

Plan efficient synthetic routes: AI can assist in retrosynthetic analysis, helping chemists to devise the most efficient and cost-effective ways to synthesize target molecules. elsevier.com

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with bringing new therapies to market. nih.govnih.gov

Exploration of Uncharted Biological Pathways and Novel Therapeutic Targets

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. nih.govresearchgate.netorientjchem.org The 1,4-oxazepane scaffold is also present in compounds with diverse pharmacological properties. rsc.org The combination of these two moieties in this compound suggests that this compound and its analogues could interact with a variety of biological targets.

Future research should focus on exploring the full therapeutic potential of this chemical scaffold. This will involve screening against a broad range of biological targets to identify novel mechanisms of action. Unraveling the specific biological pathways modulated by these compounds could lead to the discovery of new treatments for a variety of diseases. The unique physicochemical properties of the pyrazole core may contribute to favorable pharmacokinetic and pharmacological effects. nih.gov

Pursuit of Sustainable and Environmentally Benign Synthetic Protocols for Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. rsc.orgnih.govmdpi.com This is particularly important in the pharmaceutical sector, where complex multi-step syntheses can generate significant amounts of waste. For the production of this compound and its derivatives, future research will aim to develop "green" synthetic protocols.

This could involve the use of:

Greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. mdpi.com

Catalytic methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate more waste. rsc.org

Microwave-assisted and ultrasound reactions: These techniques can often accelerate reaction times and improve yields, leading to more efficient processes. nih.gov

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and reduced waste streams.

By embracing the principles of green chemistry, the synthesis of these promising compounds can be made more sustainable and cost-effective. nih.govacs.org

Development of Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation

The comprehensive characterization of novel compounds like this compound and the elucidation of their reaction mechanisms require a suite of advanced analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for structural confirmation. nih.govresearchgate.net

Future research will likely leverage more sophisticated analytical tools to gain deeper insights. For instance, two-dimensional NMR techniques can be invaluable for unambiguously assigning the complex stereochemistry of the 1,4-oxazepane ring. mdpi.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new molecules. mdpi.com Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are crucial for assessing the purity of synthesized compounds and for separating complex mixtures. nih.govresearchgate.net The coupling of these separation techniques with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for identifying and quantifying compounds in various matrices. nih.govmdpi.com

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